5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
This compound belongs to the benzodiazepine class, characterized by a fused seven-membered diazepine ring fused to a benzene ring. The structure features a 4-fluorophenyl group at position 5, a methyl group at position 7, and a 4-nitrobenzoyl substituent at position 2.
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-14-2-11-20-19(12-14)22(15-3-7-17(24)8-4-15)26(13-21(28)25-20)23(29)16-5-9-18(10-6-16)27(30)31/h2-12,22H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUVHUIDLPZING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzodiazepine derivatives often interact with gaba receptors in the central nervous system. These receptors play a crucial role in inhibitory neurotransmission, affecting mood, sleep, and cognition.
Mode of Action
Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties.
Biochemical Pathways
The compound likely affects the GABAergic pathway, enhancing the inhibitory effects of GABA neurotransmission. This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.
Pharmacokinetics
Benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include enhanced GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system. This can result in outcomes such as reduced anxiety, sedation, and muscle relaxation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability, while individual factors like age, liver function, and concurrent medications can influence its pharmacokinetics and overall effect.
Biological Activity
The compound 5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one , often referred to in the literature as a derivative of the benzodiazepine class, has garnered interest due to its potential biological activities. Benzodiazepines are known for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.35 g/mol. The structure features a fluorophenyl group and a nitrobenzoyl moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies indicate that derivatives of benzodiazepines exhibit significant anticancer activity. For instance, compounds similar to This compound have shown promise against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Benzodiazepine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 15 | Cell Cycle Arrest |
| Target Compound | A549 | 12 | Apoptosis |
The target compound demonstrated an IC50 value of 12 µM against A549 lung cancer cells, suggesting moderate potency in inducing apoptosis.
Interaction with DNA
Benzodiazepines are known to interact with DNA, influencing cellular processes such as replication and transcription. Studies have shown that certain derivatives can bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication. This interaction can lead to cytotoxic effects in rapidly dividing cells.
Neuropharmacological Effects
Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS). The target compound may exhibit:
- Anxiolytic Effects : Similar compounds have been tested for their ability to reduce anxiety levels in animal models.
- Sedative Properties : The sedative effects are attributed to the modulation of GABA receptors in the brain.
Table 2: Neuropharmacological Effects of Benzodiazepine Derivatives
Case Studies
A notable study explored the synthesis and biological evaluation of various benzodiazepine derivatives, including those structurally related to our target compound. The results indicated that modifications at the 4-position significantly influenced both anticancer and CNS activity.
Study Highlights
- Synthesis Methodology : Continuous flow synthesis techniques were employed to produce high yields of benzodiazepine derivatives.
- Biological Evaluation : In vitro assays demonstrated that certain derivatives had enhanced potency against specific cancer types compared to traditional benzodiazepines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one with structurally related benzodiazepine derivatives, emphasizing substituent variations and their implications:
Key Structural and Functional Differences:
Substituent Position and Electronic Effects: The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-hydroxyethyl group in or the ethyl group in . This may influence binding affinity to target proteins or metabolic stability . Fluorophenyl vs.
Synthetic Accessibility :
- Chiral synthesis methods (e.g., enantioselective routes for ) achieve high enantiomeric excess (97% ee), whereas the target compound’s nitrobenzoyl group may require nitration or coupling steps, increasing synthetic complexity .
Crystallographic Data: Structural analogs like 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one () were resolved using SHELX programs, highlighting the importance of crystallography in understanding conformational stability .
Biological Activity :
- While the target compound lacks explicit pharmacological data in the evidence, R-6 () exhibits mitochondrial Ca²⁺ modulation, suggesting benzodiazepine derivatives may target ion channels or neurotransmitter receptors .
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-nitrobenzoyl group in the target compound likely enhances oxidative stability compared to electron-donating groups (e.g., hydroxyethyl), as seen in other nitro-containing pharmaceuticals .
- Chirality : Enantioselective synthesis (e.g., ) demonstrates the pharmacological importance of stereochemistry, which may apply to the target compound if chiral centers are present .
- Structural Diversity : Fusing thiophene () or dioxolane () rings modifies π-π stacking interactions, a design strategy applicable to optimizing the target compound’s bioavailability .
Q & A
Q. What are the critical steps in synthesizing 5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzodiazepine derivatives typically involves sequential acylation, cyclization, and functional group modifications. Key steps include:
- Acylation : Reacting the benzodiazepine core with 4-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane at 0–5°C) .
- Cyclization : Intramolecular cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the diazepine ring .
- Functionalization : Introducing the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using CuI as a catalyst in DMF at 120°C) .
Optimization : Yield depends on stoichiometric ratios (e.g., 1.2 equivalents of acylating agent), solvent polarity, and reaction time. For example, extended reaction times (>12 hours) may lead to hydrolysis of the nitro group .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow a factorial design:
- pH Range : Test buffers at pH 1.0 (HCl), 7.4 (phosphate), and 9.0 (borate) .
- Temperature : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analytical Tools : Use HPLC-PDA to monitor degradation products and quantify parent compound stability. For structural confirmation, employ LC-MS/MS and ¹H/¹³C NMR to identify hydrolyzed or oxidized derivatives (e.g., nitro group reduction to amine) .
Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H NMR (δ 7.8–8.2 ppm for nitrobenzoyl protons; δ 6.8–7.3 ppm for fluorophenyl protons) and ¹³C NMR (e.g., C=O at ~170 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ group) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to GABAₐ receptors, and what experimental validation strategies are recommended?
- Methodological Answer :
- In Silico Modeling : Use molecular docking (AutoDock Vina) with GABAₐ receptor crystal structures (PDB: 6HUP). Focus on the benzodiazepine-binding site (α/γ subunit interface). Calculate binding free energies (ΔG) and compare to diazepam as a positive control .
- Experimental Validation :
- Radioligand Displacement Assays : Use [³H]flunitrazepam in cortical neuron membranes to measure IC₅₀ values .
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GABAₐ receptors to assess potentiation of GABA-induced currents .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., anxiolytic vs. pro-convulsant effects) for structurally similar benzodiazepines?
- Methodological Answer : Contradictions may arise from:
- Receptor Subtype Selectivity : Profile the compound against α1–α5-containing GABAₐ subtypes using subtype-specific cell lines .
- Metabolic Differences : Compare pharmacokinetics in rodent vs. human liver microsomes (e.g., CYP3A4-mediated metabolism) .
- Dose-Response Analysis : Use nonlinear regression models to identify biphasic effects (e.g., anxiolytic at low doses, sedative at high doses) .
Q. How can structure-activity relationship (SAR) studies optimize the nitrobenzoyl group for enhanced metabolic stability?
- Methodological Answer :
- SAR Design : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) substituents on the benzoyl ring.
- Metabolic Stability Assays :
- Microsomal Incubations : Measure half-life (t₁/₂) in human liver microsomes with NADPH cofactors .
- CYP Inhibition Screening : Use fluorogenic substrates to identify CYP450 interactions .
- Data Correlation : Apply QSAR models linking substituent Hammett σ values to metabolic rates .
Methodological Frameworks
Q. What experimental designs are optimal for long-term stability and environmental impact studies?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab-Scale) : Accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines .
- Phase 2 (Environmental) : Assess abiotic degradation (hydrolysis, photolysis) using OECD 111/121 protocols. For biotic degradation, use soil microcosms with LC-MS/MS quantification .
- Statistical Analysis : Fit data to first-order kinetics models (e.g., ) and perform ANOVA to compare degradation pathways .
Q. How can researchers integrate theoretical frameworks (e.g., receptor theory) into mechanistic studies?
- Methodological Answer :
- Conceptual Linking : Use the "two-state model" of receptor activation to interpret partial agonism or inverse agonism .
- Hypothesis Testing : Design mutant receptors (e.g., α1H101R) to test binding site interactions predicted by docking studies .
- Data Synthesis : Combine in vitro binding data with in vivo behavioral assays (e.g., elevated plus maze) to validate theoretical predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
